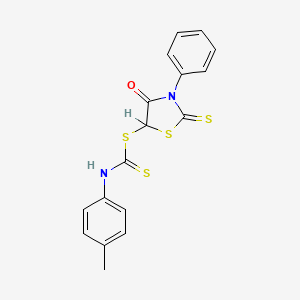
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester is a complex organic compound with a unique structure that includes a thiazolidinyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isothiocyanate with phenylacetic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
化学反応の分析
Types of Reactions
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiazolidinyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester: shares similarities with other thiazolidinyl esters and carbamodithioic acid derivatives.
Thiazolidinyl esters: These compounds have a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Carbamodithioic acid derivatives: These compounds have a similar functional group but may have different substituents, affecting their reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
142979-66-6 |
|---|---|
分子式 |
C17H14N2OS4 |
分子量 |
390.6 g/mol |
IUPAC名 |
(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl) N-(4-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C17H14N2OS4/c1-11-7-9-12(10-8-11)18-16(21)23-15-14(20)19(17(22)24-15)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,21) |
InChIキー |
CATDXHPAOIVIJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)SC2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
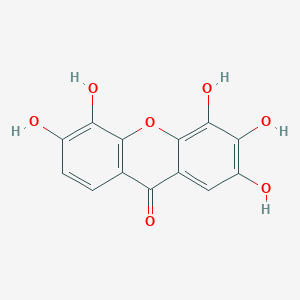
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
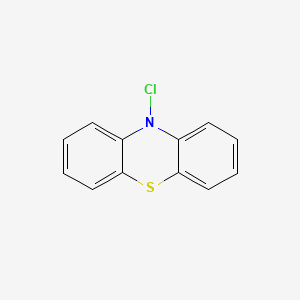
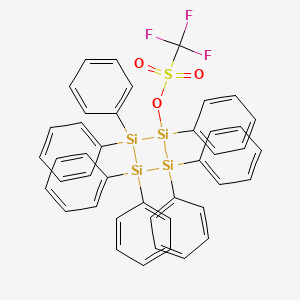
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
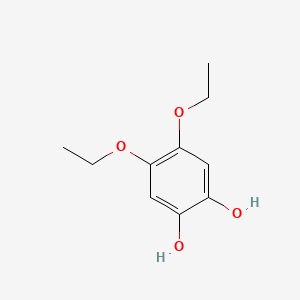
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
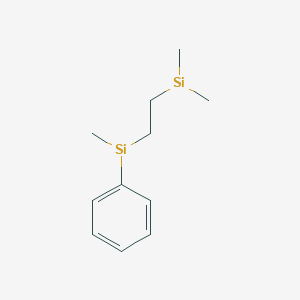
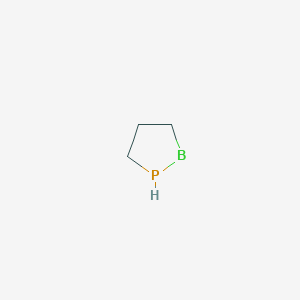
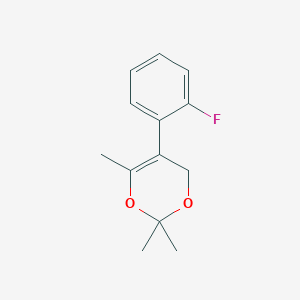
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)
